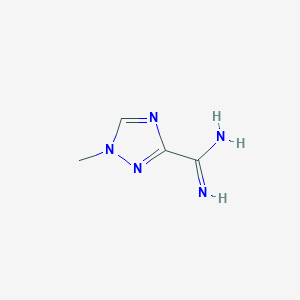
1-Methyl-1H-1,2,4-triazole-3-carboximidamide
Description
1-Methyl-1H-1,2,4-triazole-3-carboximidamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
Molecular Formula |
C4H7N5 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
1-methyl-1,2,4-triazole-3-carboximidamide |
InChI |
InChI=1S/C4H7N5/c1-9-2-7-4(8-9)3(5)6/h2H,1H3,(H3,5,6) |
InChI Key |
JRXWMDDCMQUUOB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=N1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide can be synthesized through several methods. One common approach involves the reaction of 1-methyl-1H-1,2,4-triazole with cyanamide under acidic conditions. The reaction typically proceeds at room temperature and yields the desired product with high purity .
Industrial Production Methods: In an industrial setting, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-1,2,4-triazole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboximidamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are conducted in the presence of catalysts or under basic conditions.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole derivatives with diverse functional groups.
Scientific Research Applications
1-Methyl-1H-1,2,4-triazole-3-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,4-triazole-3-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzyme active sites, inhibiting their activity and disrupting metabolic pathways. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features but lacking the methyl and carboximidamide groups.
3-Methyl-1H-1,2,4-triazole: Similar to 1-methyl-1H-1,2,4-triazole-3-carboximidamide but without the carboximidamide group.
1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group instead of the carboximidamide group.
Uniqueness: this compound is unique due to the presence of both the methyl and carboximidamide groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to its analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


